molecular formula C₉H₁₇Br₂NO₂ B1164066 Bromoridane Hydrobromide

Bromoridane Hydrobromide

Cat. No.: B1164066
M. Wt: 331.04
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C₉H₁₇Br₂NO₂

Molecular Weight

331.04

Synonyms

trans-1-Bromo-3-(3-methoxy-2-piperidinyl)-2-propanone Hydrobromide; 

Origin of Product

United States

Comparison with Similar Compounds

3-Bromopropylamine Hydrobromide

  • Structure : Aliphatic amine with a brominated propyl chain.
  • Use : Intermediate in organic synthesis; molecular formula C₃H₉Br₂N .
  • Synthesis : Prepared via bromination of propanamine derivatives .

3-(Bromomethyl)pyridine Hydrobromide

  • Structure : Pyridine derivative with a bromomethyl substituent.
  • Use : Precursor for heterocyclic compounds; molecular formula C₆H₇Br₂N .

Table 2: Chemical Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Application
3-Bromopropylamine HBrC₃H₉Br₂N283.0Organic synthesis
3-(Bromomethyl)pyridine HBrC₆H₇Br₂N252.94Pharmaceutical intermediates

Spectral and Solvation Properties

  • Dipyrromethene Hydrobromides : Exhibit solvatochromic shifts in polar solvents (e.g., DMF, pyridine), with bathochromic shifts due to dipole reduction in excited states .
  • Galanthamine HBr : UV-Vis spectra influenced by protonation in acidic solvents, critical for pharmacokinetic modeling .

Research Findings and Contradictions

  • AChE Inhibition : Galanthamine HBr shows superior AChE inhibition (Ki = 0.2 µM) compared to other Amaryllidaceae alkaloids (e.g., lycorine derivatives, Ki = 2.4 µM) .
  • Cholinergic Effects : Hyoscine HBr and galanthamine HBr have opposing mechanisms (anticholinergic vs. pro-cholinergic), yet both link to Alzheimer’s pathophysiology .
  • Synthetic Challenges : Brominated amines like 3-bromopropylamine HBr require careful handling due to HBr release in polar solvents .

Q & A

Q. What are the optimal synthetic routes for Bromoridane Hydrobromide, and how can purity be validated?

  • Methodological Answer : this compound synthesis typically involves salt formation via reaction of the free base with hydrobromic acid under controlled stoichiometric conditions. Key steps include:
  • Crystallization : Use solvent-antisolvent systems (e.g., ethanol/water) to isolate crystalline forms. Monitor pH to avoid over-protonation .
  • Purity Validation : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) and differential scanning calorimetry (DSC) to confirm melting point consistency .
  • Structural Confirmation : Conduct X-ray diffraction (XRD) to verify salt formation and hydrogen bonding patterns, as seen in analogous hydrobromide salts .

Q. How should researchers characterize the solid-state forms of this compound?

  • Methodological Answer : Solid-state characterization requires a multi-technique approach:
  • Polymorph Screening : Use solvent evaporation or slurry methods to identify stable polymorphs .
  • Spectroscopic Analysis : FT-IR and Raman spectroscopy to detect protonation sites (e.g., N-heteroaromatic groups) and hydrogen-bonding networks .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess dehydration or decomposition thresholds, critical for formulation stability .

Advanced Research Questions

Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Address these via:
  • Pharmacokinetic Profiling : Measure plasma concentration-time curves in animal models (e.g., Swiss albino mice) to correlate in vitro IC₅₀ values with in vivo efficacy .
  • Metabolite Identification : Use LC-MS/MS to detect active or inhibitory metabolites that may alter receptor binding .
  • Dose Optimization : Apply central composite design (CCD) to refine dosing regimens, balancing efficacy and toxicity .

Q. What experimental designs are suitable for assessing bioequivalence between this compound formulations?

  • Methodological Answer : Bioequivalence studies require rigorous pharmacokinetic (PK) protocols:
  • Crossover Trials : Compare area-under-the-curve (AUC) and Cₘₐₓ of test vs. reference formulations in preclinical models .
  • Statistical Criteria : Use 90% confidence intervals for AUC and Cₘₐₓ ratios (80–125% range) to establish equivalence .
  • Dissolution Testing : Simulate gastrointestinal conditions to ensure comparable release profiles between immediate-release and modified formulations .

Q. How can structural insights into this compound inform targeted drug delivery systems?

  • Methodological Answer : Leverage crystallographic and computational
  • Hydrogen-Bonding Analysis : Identify protonation sites (e.g., pyridyl nitrogen) to design pH-responsive delivery systems .
  • Co-crystal Engineering : Screen co-formers (e.g., carboxylic acids) to enhance solubility without altering pharmacological activity .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or polymeric carriers to predict release kinetics .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Critical Process Parameters (CPPs) : Monitor reaction temperature, stirring rate, and solvent purity using design-of-experiments (DoE) .
  • Real-Time Monitoring : Use PAT (Process Analytical Technology) tools like in-line Raman spectroscopy to detect crystallization endpoints .
  • Stability Studies : Accelerated aging tests (40°C/75% RH) to identify degradation pathways and refine storage conditions .

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